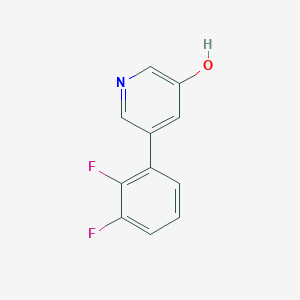

5-(2,3-Difluorophenyl)pyridin-3-ol

Description

The exact mass of the compound this compound is 207.04957017 g/mol and the complexity rating of the compound is 215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,3-difluorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO/c12-10-3-1-2-9(11(10)13)7-4-8(15)6-14-5-7/h1-6,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWJKBKEACXREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682716 | |

| Record name | 5-(2,3-Difluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261866-16-3 | |

| Record name | 5-(2,3-Difluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-(2,3-Difluorophenyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the synthesis and characterization of the novel compound 5-(2,3-Difluorophenyl)pyridin-3-ol. This guide is intended for an audience with expertise in organic synthesis and analytical chemistry.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of a difluorophenyl moiety to the pyridinol scaffold can significantly modulate its physicochemical and biological properties, including metabolic stability, binding affinity to target proteins, and lipophilicity. This guide details a proposed synthetic route via a Suzuki-Miyaura cross-coupling reaction and outlines the comprehensive characterization of the target molecule.

Synthetic Pathway

The synthesis of this compound is proposed to be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between (2,3-difluorophenyl)boronic acid and 5-bromopyridin-3-ol. The hydroxyl group of 5-bromopyridin-3-ol may require protection, for instance, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent side reactions during the coupling process. The subsequent deprotection step would then yield the final product.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of 5-Bromo-3-(tert-butyldimethylsilyloxy)pyridine (Protection)

To a solution of 5-bromopyridin-3-ol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), imidazole (1.5 eq.) is added, and the mixture is stirred until all solids dissolve. tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) is then added portion-wise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of this compound (Coupling and Deprotection)

A mixture of 5-bromo-3-(tert-butyldimethylsilyloxy)pyridine (1.0 eq.), (2,3-difluorophenyl)boronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and potassium carbonate (2.0 eq.) in a 4:1 mixture of dioxane and water is degassed with argon for 20 minutes. The reaction mixture is then heated to 90 °C and stirred for 16 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated.

The crude protected coupled product is dissolved in tetrahydrofuran (THF), and tetrabutylammonium fluoride (TBAF, 1.1 eq. of a 1M solution in THF) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford this compound.

Characterization Workflow

The structural confirmation and purity assessment of the synthesized this compound involves a series of analytical techniques.

Spectroscopic Analysis of 5-(2,3-Difluorophenyl)pyridin-3-ol: A Technical Guide

Disclaimer: As of late 2025, a thorough search of scientific literature and chemical databases has not yielded specific, publicly available experimental spectroscopic data (NMR, IR, MS) for the compound 5-(2,3-Difluorophenyl)pyridin-3-ol. This guide has been developed for researchers, scientists, and drug development professionals to provide a framework for the analysis of this molecule. The data presented herein is predicted and exemplary , based on established principles of spectroscopy and data from analogous chemical structures. The experimental protocols described are generalized standard procedures for the analysis of novel small organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups: a pyridin-3-ol ring and a 2,3-difluorophenyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~9.80 | br s | - | -OH |

| ~8.30 | d | ~2.5 | Pyridinol H-2 |

| ~8.15 | d | ~4.5 | Pyridinol H-6 |

| ~7.50-7.60 | m | - | Phenyl H-6' |

| ~7.40 | dd | ~8.5, 4.5 | Pyridinol H-4 |

| ~7.25-7.35 | m | - | Phenyl H-4', H-5'|

Note: The phenolic proton (-OH) shift is highly dependent on solvent and concentration.[1][2]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155.0 | Pyridinol C-3 |

| ~148.0 (dd) | Phenyl C-2' (C-F) |

| ~145.0 (dd) | Phenyl C-3' (C-F) |

| ~142.0 | Pyridinol C-2 |

| ~138.0 | Pyridinol C-6 |

| ~130.0 | Pyridinol C-5 |

| ~128.0 | Phenyl C-1' |

| ~125.0 | Phenyl C-6' |

| ~124.0 | Pyridinol C-4 |

| ~120.0 (d) | Phenyl C-5' |

| ~115.0 (d) | Phenyl C-4' |

Note: Carbons bonded to fluorine will exhibit splitting (C-F coupling).[3][4]

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ -138.0 | d | Phenyl F-2' |

| ~ -160.0 | d | Phenyl F-3'|

Note: Fluorine chemical shifts are relative to a standard like CFCl₃.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3500–3200 | Strong, Broad | O-H Stretch (H-bonded) | Phenolic -OH |

| 3100–3000 | Medium | C-H Stretch | Aromatic Rings |

| 1600–1585 | Strong | C=C Stretch (in-ring) | Aromatic Rings |

| 1500–1400 | Strong | C=C Stretch (in-ring) | Aromatic Rings |

| 1250–1150 | Strong | C-O Stretch | Phenol |

| 1200–1100 | Strong | C-F Stretch | Aryl Fluoride |

Note: The broadness of the O-H band is a key characteristic of phenols due to hydrogen bonding.[5][6][7]

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Interpretation |

|---|---|

| ~209.05 | [M]⁺ (Molecular Ion) |

| ~181 | [M-CO]⁺, characteristic loss for phenols |

| ~180 | [M-HCO]⁺, characteristic loss for phenols |

| ~132 | Loss of the difluorophenyl group |

| ~77 | Phenyl fragment |

Note: The molecular weight is calculated for the most common isotopes (C₁₁H₇F₂NO). The fragmentation of phenols often involves the loss of CO or HCO.[8][9]

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data for a novel solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[10][11]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical to ensure the compound is fully dissolved.

-

If the sample does not dissolve readily, gentle warming or vortexing may be applied.[10]

-

Once fully dissolved, filter the solution through a pipette with a small plug of glass wool to remove any particulate matter, which can degrade spectral quality.[11]

-

Transfer the filtered solution into a clean, high-quality 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

For ¹³C and ¹⁹F NMR, use appropriate instrument parameters. ¹³C NMR will require a significantly longer acquisition time due to the low natural abundance of the ¹³C isotope.[12]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[13][14]

-

Place a single, clean infrared-transparent salt plate (e.g., KBr or NaCl) on a clean surface.

-

Using a pipette, apply one or two drops of the solution onto the surface of the salt plate.[13]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. The film should ideally be translucent.[13][14]

-

-

Data Acquisition (FTIR):

-

Place the salt plate into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (H₂O, CO₂).

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum. The data is usually collected over a range of 4000 to 400 cm⁻¹.[15]

-

After analysis, thoroughly clean the salt plate with an appropriate solvent and return it to a desiccator to prevent moisture damage.[13]

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or, for mixture analysis, through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).[16]

-

-

Data Acquisition (Electron Ionization - EI):

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation known as the molecular ion ([M]⁺).[16][17]

-

The high energy of this process causes the molecular ion to be energetically unstable, leading it to break apart into smaller, characteristic fragment ions.[9][18]

-

The ions (both the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[16]

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum, which plots relative abundance against m/z. The most abundant ion is designated as the base peak.[16]

-

Mandatory Visualizations

The following diagrams illustrate key logical and structural relationships relevant to the spectroscopic analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 18. chemguide.co.uk [chemguide.co.uk]

In-depth Technical Guide on 5-(2,3-Difluorophenyl)pyridin-3-ol: A Compound Awaiting Characterization

A thorough investigation into the chemical compound 5-(2,3-Difluorophenyl)pyridin-3-ol reveals a notable absence of a registered CAS (Chemical Abstracts Service) number and associated scientific literature. This indicates that the compound is not commercially available and has not been synthesized or characterized in published research. Consequently, the detailed technical information requested by researchers, scientists, and drug development professionals—including experimental protocols, quantitative data, and biological pathways—is currently unavailable.

The initial phase of creating a comprehensive technical guide involves the crucial step of identifying the compound's unique CAS number. This identifier is fundamental to accessing a wealth of information from chemical databases and scientific publications. However, extensive searches for "this compound" and its synonyms have not yielded a specific CAS number. The search results consistently point to structurally related but distinct molecules, such as 2,3-difluoro-5-(trifluoromethyl)pyridine (CAS 89402-42-6).

The absence of a CAS number and corresponding literature precludes the possibility of providing an in-depth technical guide as requested. Key components of such a guide, which are contingent on existing research, include:

-

Data Presentation: Without experimental studies, there is no quantitative data to summarize in structured tables.

-

Experimental Protocols: The lack of published synthesis or analysis of this compound means that no established methodologies can be detailed.

-

Visualization of Pathways and Workflows: As the compound's biological activity is uncharacterized, there are no known signaling pathways or experimental workflows to illustrate.

For researchers interested in this particular chemical structure, the current state of knowledge suggests that its synthesis and characterization would represent a novel area of investigation. Future research would first need to focus on developing a synthetic route to produce this compound. Following successful synthesis and purification, a comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be necessary to confirm its structure. Subsequently, its physicochemical properties and biological activities could be explored, which would then form the basis for the type of in-depth technical guide originally requested.

Until such foundational research is conducted and published, a technical guide on this compound cannot be generated. The scientific community awaits the potential synthesis and exploration of this novel compound to uncover its properties and potential applications.

In Silico Modeling of 5-(2,3-Difluorophenyl)pyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a hypothetical in silico modeling workflow for the novel compound 5-(2,3-Difluorophenyl)pyridin-3-ol. Due to the limited publicly available data on this specific molecule, this document serves as a methodological template, outlining a structured approach from target identification to lead optimization using established computational techniques.

Introduction

This compound is a small molecule with a pyridin-3-ol core, a scaffold known to be present in various biologically active compounds. The difluorophenyl moiety can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it an interesting candidate for drug discovery. In silico modeling offers a rapid and cost-effective approach to explore its potential therapeutic applications by predicting its biological targets, binding affinity, and pharmacokinetic properties.[1][2][3][4][5]

Proposed Biological Target and Signaling Pathway

Based on the prevalence of the pyridine scaffold in kinase inhibitors, a hypothetical target for this guide is p38 Mitogen-Activated Protein Kinase (MAPK) , a key enzyme in the inflammatory signaling cascade. Dysregulation of the p38 MAPK pathway is implicated in various inflammatory diseases, making it a well-established drug target.

The diagram below illustrates the hypothetical signaling pathway involving p38 MAPK.

In Silico Modeling Workflow

The following diagram outlines the proposed computational workflow for the investigation of this compound.

Experimental Protocols

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7][8][9]

Objective: To predict the binding mode and estimate the binding affinity of this compound to the ATP-binding site of p38 MAPK.

Methodology:

-

Protein Preparation:

-

The 3D crystal structure of p38 MAPK is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-ligands are removed.

-

Polar hydrogens are added, and charges are assigned using a force field (e.g., AMBER).

-

The structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of this compound is converted to a 3D structure.

-

Charges are assigned, and the structure is energy minimized.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock Vina) is used.

-

The grid box for the docking simulation is defined to encompass the ATP-binding site of p38 MAPK.

-

The docking algorithm explores various conformations and orientations of the ligand within the binding site.

-

The resulting poses are scored based on a scoring function that estimates the binding free energy.

-

Hypothetical Docking Results:

| Parameter | Value |

| PDB ID of Target | 1A9U |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Met109, Gly110, Lys53, Asp168 |

| Types of Interactions | Hydrogen bonds, π-π stacking |

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.[10][11][12][13][14]

Objective: To develop a 3D pharmacophore model based on the docked pose of this compound and known p38 MAPK inhibitors.

Methodology:

-

Feature Identification: Based on the docked complex, key interaction features are identified, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.

-

Model Generation: A pharmacophore model is generated that incorporates these features with specific geometric constraints (distances and angles).

-

Database Screening: The generated pharmacophore model can be used as a 3D query to screen large compound libraries for molecules with similar features, potentially identifying novel p38 MAPK inhibitors.

Hypothetical Pharmacophore Features:

| Feature Type | Location in Compound |

| Hydrogen Bond Donor | Hydroxyl group on the pyridine ring |

| Hydrogen Bond Acceptor | Nitrogen atom in the pyridine ring |

| Aromatic Ring | Phenyl ring |

| Aromatic Ring | Pyridine ring |

| Hydrophobic Feature | Difluorophenyl group |

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.[1][2][3][4][5]

Objective: To computationally estimate the pharmacokinetic and toxicity profile of this compound.

Methodology:

-

A variety of computational models and software (e.g., QikProp, SwissADME) are used to predict ADMET properties based on the compound's structure. These models are often based on quantitative structure-activity relationships (QSAR).[3][4]

Hypothetical ADMET Profile:

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | 223.18 | < 500 |

| LogP (Lipophilicity) | 2.5 | -0.4 to 5.6 |

| Topological Polar Surface Area (Ų) | 42.5 | < 140 |

| Number of Hydrogen Bond Donors | 1 | < 5 |

| Number of Hydrogen Bond Acceptors | 2 | < 10 |

| Aqueous Solubility (logS) | -3.0 | > -4.0 |

| Blood-Brain Barrier Permeability | Low | Varies |

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor |

| AMES Mutagenicity | Non-mutagenic | Non-mutagenic |

Conclusion

This technical guide has outlined a comprehensive in silico approach for the initial evaluation of this compound as a potential therapeutic agent. The hypothetical results suggest that this compound may exhibit favorable binding to p38 MAPK and possess a drug-like ADMET profile. It is important to emphasize that these computational predictions require experimental validation. The methodologies and workflows presented here provide a robust framework for guiding the subsequent stages of drug discovery and development for this and other novel chemical entities.

References

- 1. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 3. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 5. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 6. iris.unimore.it [iris.unimore.it]

- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Pharmacophore generation, atom-based 3D-QSAR and molecular dynamics simulation analyses of pyridine-3-carboxamide-6-yl-urea analogues as potential gyrase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, 3D-pharmacophore modelling and 2D-QSAR study of new pyridine-3-carbonitriles as vasorelaxant active agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Pyridin-3-ol Compounds as Potent Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics in oncology and other disease areas has led to an intensified focus on the development of selective kinase inhibitors. Among the burgeoning classes of these targeted agents, pyridin-3-ol derivatives have emerged as a promising scaffold. Their unique structural features and ability to form key interactions within the ATP-binding pocket of various kinases have positioned them as attractive candidates for drug discovery programs. This technical guide provides an in-depth overview of novel pyridin-3-ol compounds as kinase inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Quantitative Analysis of Pyridin-3-ol Kinase Inhibitors

Recent research has highlighted the potential of pyridin-3-ol derivatives against several clinically relevant kinases. The following tables summarize the inhibitory activities of representative compounds.

Table 1: Inhibitory Activity of a Pyridine Bioisostere of Cabozantinib against c-Met Kinase

| Compound | Target Kinase | IC50 (nM) |

| Pyridine-bioisostere 4 | c-Met | 4.9 |

| Cabozantinib (Reference) | c-Met | 5.4 |

Data sourced from a study on a novel pyridine bioisostere of Cabozantinib.

Table 2: Inhibitory Activity of Aminopyridinol-Sorafenib Hybrids against Raf Kinases

| Compound | Target Kinase | IC50 (nM) |

| Hybrid Compound 4 | C-Raf | >1000 |

| Hybrid Compound 6 | C-Raf | 102 |

| Sorafenib (Reference) | C-Raf | 38 |

| Hybrid Compound 4 | B-Raf | 1980 |

| Hybrid Compound 6 | B-Raf | 126 |

| Sorafenib (Reference) | B-Raf | 69 |

| Hybrid Compound 4 | B-Raf (V600E) | 1620 |

| Hybrid Compound 6 | B-Raf (V600E) | 118 |

| Sorafenib (Reference) | B-Raf (V600E) | 26 |

Data from a study on aminopyridinol-sorafenib hybrids.[1]

Table 3: Inhibitory Activity of an Aminodimethylpyrimidinol Derivative against FGFR4

| Compound | Target Kinase | IC50 (nM) |

| Compound 6O | FGFR4 | 1.2 |

| BLU9931 (Reference) | FGFR4 | 3.1 |

Data from a study on 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides an overview of the synthesis of a key pyridin-3-ol intermediate and a general protocol for assessing kinase inhibition.

Synthesis of 6-Amino-2,4,5-trimethylpyridin-3-ol

A key intermediate for the synthesis of certain pyridin-3-ol kinase inhibitors is 6-Amino-2,4,5-trimethylpyridin-3-ol. A common synthetic route starts from commercially available pyridoxine.[3]

Step 1: Chlorination of Pyridoxine The two hydroxymethyl groups of pyridoxine are chlorinated, typically using a chlorinating agent like thionyl chloride.[3]

Step 2: Reductive Cleavage The resulting chlorinated compound undergoes reductive cleavage to yield the corresponding methyl-substituted pyridine.[3]

Step 3: Ring Bromination The pyridine ring is then brominated to introduce a handle for further functionalization.[3]

Step 4: Amination Finally, the bromo-substituted intermediate is subjected to an amination reaction to introduce the amino group, yielding 6-amino-2,4,5-trimethylpyridin-3-ol.

General Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[4][5]

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then quantified using a luciferase/luciferin reaction that produces a luminescent signal proportional to the ADP concentration.[4][5]

Protocol Overview:

-

Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test compound (the pyridin-3-ol derivative).

-

Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the reaction and consume the unreacted ATP. Incubate at room temperature for 40 minutes.[4]

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]

-

Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.

Signaling Pathway Visualizations

Understanding the biological context in which these inhibitors function is paramount. The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the discussed pyridin-3-ol compounds.

Caption: The c-Met signaling pathway initiated by HGF binding.

Caption: The Raf-MEK-ERK signaling cascade.[][7][8]

Caption: A typical workflow for the discovery of kinase inhibitors.

Conclusion

Pyridin-3-ol derivatives represent a versatile and potent class of kinase inhibitors with significant potential for the development of novel targeted therapies. The data and protocols presented in this guide offer a foundational resource for researchers in the field. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their preclinical promise into clinical success. The continued investigation of this scaffold is poised to yield a new generation of kinase inhibitors with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 7. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Structure-Activity Relationship of 5-(Aryl)pyridin-3-ol Analogues as Kinase Inhibitors

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The substitution pattern on the pyridine ring allows for fine-tuning of the pharmacological properties of the resulting compounds. This technical guide focuses on the structure-activity relationship (SAR) of pyridine analogues bearing a substituted phenyl group at the 5-position, with a particular emphasis on their role as kinase inhibitors. Due to the limited availability of public domain data on the specific 5-(2,3-Difluorophenyl)pyridin-3-ol scaffold, this guide will use the closely related and well-documented series of aminopyridine-based inhibitors of Vaccinia-Related Kinases 1 and 2 (VRK1 and VRK2) as a case study. These analogues feature a difluorophenol moiety, which provides valuable insights into the SAR of this class of compounds.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the SAR, quantitative biological data, detailed experimental protocols, and relevant signaling pathways.

Structure-Activity Relationship (SAR) of Pyridine-Based VRK Inhibitors

The development of potent and selective kinase inhibitors is a significant area of focus in drug discovery. The human genome encodes for three Vaccinia-Related Kinases (VRK1, VRK2, and VRK3), with VRK1 and VRK2 being active kinases implicated in cellular processes such as cell division, chromatin remodeling, and DNA damage response.[1] Overexpression of VRK1 has been associated with poor prognosis in several cancers.[2]

A series of aminopyridine analogues have been investigated as inhibitors of VRK1 and VRK2. The core scaffold consists of a central pyridine ring with key substitutions that influence binding affinity and selectivity. A crucial feature of these inhibitors is the presence of a difluorophenol moiety, which has been shown to be important for binding to the kinase domain.[2]

The SAR studies on these aminopyridine analogues have revealed several key points:

-

The 2-aminopyridine core: This element is crucial for interacting with the hinge region of the kinase.

-

Difluorophenol moiety: The presence of a difluorophenol group, whether at the 3- or 5-position of the pyridine ring, facilitates a network of hydrogen bonds with structurally conserved polar residues within the kinase domains of both VRK1 (Lys71 and Glu83) and VRK2 (Lys61 and Glu73).[2]

-

Substitution at the 5-position: Analogues with a bulky substituent, such as a phenyl or substituted phenyl group, at the C5 position of the pyridine ring have been synthesized and evaluated for their binding affinity.[3]

-

Methyl group introduction: The addition of a methyl group to the pyridine scaffold has been shown to significantly improve the selectivity of the inhibitors.[1]

Quantitative Data of Pyridine-Based VRK Inhibitors

The following table summarizes the biological activity data for a selection of aminopyridine analogues as VRK1 and VRK2 inhibitors. The data is primarily derived from thermal-shift assays (Differential Scanning Fluorimetry - DSF), which measure the change in the melting temperature (ΔTm) of the protein upon ligand binding, and in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50).

| Compound ID | R1 | R2 | R3 | VRK1-FL ΔTm (°C) | VRK2-KD ΔTm (°C) | VRK1 IC50 (nM) | Kinase Selectivity Score S(50%) |

| 5 | H | 3,5-difluoro-4-hydroxyphenyl | H | 10.5 | 11.2 | - | 0.25 |

| 18 | H | 3,5-difluoro-4-hydroxyphenyl | CH3 | - | - | - | - |

| 23 | 2-CH3 | 3,5-difluoro-4-hydroxyphenyl | H | < 5 | < 5 | - | - |

| 24 | 6-CH3 | 3,5-difluoro-4-hydroxyphenyl | H | < 5 | < 5 | - | - |

| 25 | 4-CH3 | 3,5-difluoro-4-hydroxyphenyl | H | < 5 | < 5 | - | - |

| 26 | H | 3,5-difluoro-4-hydroxyphenyl | 4-CH3 | - | - | 150 | 0.04 |

Data adapted from Serafim, R. A. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.[1] A lower S(50%) score indicates higher selectivity.

Experimental Protocols

Thermal-Shift Assay (Differential Scanning Fluorimetry - DSF)

This biophysical technique is used to assess the binding of small molecules to a target protein by measuring the change in the protein's thermal stability.

Methodology:

-

Protein and Ligand Preparation: The full-length VRK1 (VRK1-FL) and the kinase domain of VRK2 (VRK2-KD) are purified. The test compounds are dissolved in DMSO to create stock solutions.

-

Assay Mixture: The assay is typically performed in a 96-well plate format. Each well contains the purified protein (e.g., 2 µM), SYPRO Orange dye (e.g., 5x concentrate), and the test compound (e.g., 10 µM) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

-

Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. The temperature is gradually increased from 25 °C to 95 °C at a ramp rate of 1 °C/min.

-

Data Acquisition: The fluorescence of the SYPRO Orange dye is monitored as a function of temperature. The dye binds to the hydrophobic regions of the protein that become exposed upon unfolding, leading to an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein in the absence of the ligand from the Tm in the presence of the ligand. A significant positive ΔTm indicates ligand binding and stabilization of the protein.

In Vitro Kinase Inhibition Assay

This biochemical assay is used to determine the potency of a compound in inhibiting the enzymatic activity of a kinase.

Methodology:

-

Reaction Components: The assay is typically performed in a microplate format. Each reaction well contains the purified kinase (e.g., VRK1), a specific substrate (e.g., a peptide or a protein like histone H3), ATP, and the test compound at various concentrations. The reaction is carried out in a suitable kinase buffer.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

-

Termination and Detection: The reaction is stopped by the addition of a suitable reagent (e.g., EDTA). The amount of substrate phosphorylation is then quantified. This can be done using various methods, such as:

-

Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining in the solution after the kinase reaction (e.g., Kinase-Glo assay). A lower luminescence signal corresponds to higher kinase activity.

-

Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Caption: Experimental workflow for the Thermal-Shift Assay (DSF).

References

A Technical Guide to the Discovery of Novel Heterocyclic Compounds for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles and modern methodologies driving the discovery of novel heterocyclic compounds. Heterocycles, cyclic compounds containing at least one heteroatom, are foundational scaffolds in medicinal chemistry due to their structural diversity and ability to interact with a wide range of biological targets.[1] Approximately 59% of FDA-approved drugs contain nitrogen heterocycles, underscoring their significance in modern medicine.[2] This document details synthetic strategies, screening techniques, key experimental protocols, and data interpretation essential for identifying and optimizing new therapeutic agents.

Core Heterocyclic Scaffolds in Modern Drug Discovery

The structural and electronic properties of heterocyclic compounds can be finely tuned to modulate their biological activity, making them indispensable in drug design.[3] They are broadly classified based on the heteroatom(s) present in the ring.

-

Nitrogen-Containing Heterocycles: This is the most abundant class of heterocycles in approved drugs.[4] Scaffolds like pyridine, pyrimidine, triazole, and benzimidazole are prevalent.[4][5] For example, 1,2,3-triazole scaffolds have shown potent antiproliferative activity against several human cancer cell lines.[6] Their ability to form hydrogen bonds and engage in various biological interactions makes them a cornerstone of medicinal chemistry.[7]

-

Oxygen-Containing Heterocycles: Compounds containing furan, pyran, and oxadiazole rings possess a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][8] For instance, certain benzofuran derivatives are being explored for their potent anticancer effects.[9]

-

Sulfur-Containing Heterocycles: Thiophene, thiazole, and thiadiazole derivatives are known for their diverse pharmacological profiles, particularly as antimicrobial and anticancer agents.[3][8] Novel curcumin derivatives incorporating sulfur heterocycles have demonstrated significantly better antimicrobial activities than curcumin itself.[3]

Modern Synthetic and Screening Methodologies

Advances in synthetic chemistry and screening technologies have dramatically accelerated the pace of heterocyclic drug discovery.[10]

-

Advanced Synthetic Methodologies: Modern techniques allow for rapid access to diverse and complex heterocyclic libraries. Key methods include:

-

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high efficiency and atom economy.[10][11]

-

C-H Activation: This strategy enables the direct functionalization of carbon-hydrogen bonds, streamlining the synthesis of complex molecules.[10][12]

-

Photoredox Catalysis: Utilizes light to initiate chemical reactions, providing access to novel chemical transformations under mild conditions.[10][12]

-

-

High-Throughput Screening (HTS): HTS automates the screening of vast compound libraries against biological targets to identify "hits."[13][14] This approach allows for the rapid evaluation of hundreds of thousands of compounds per day, significantly accelerating the initial stages of drug discovery.[13]

-

Computational Drug Discovery (CADD): In silico methods are integral to modern drug discovery.[15] Virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) studies help prioritize candidates for synthesis and testing, reducing time and cost.[16][17] These computational tools are used to predict binding affinities, pharmacokinetic properties, and potential toxicity.[15]

Data Presentation: Biological Activity of Novel Heterocycles

Quantitative data is crucial for evaluating and comparing the potency of novel compounds. The following tables summarize the in vitro activity of recently developed heterocyclic compounds.

Table 1: Anticancer Activity of Novel Heterocyclic Compounds | Compound ID | Heterocyclic Core | Cancer Cell Line | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 7s | 1,2,3-Triazole | Human cancer cell lines (unspecified) | < 10 |[6] | | Compound 15 | Benzimidazole-Oxetane | Prostate (PC3) | 0.9 - 3.8 |[18] | | Compound XVII | Benzothiazole-Oxadiazole | Glioblastoma | 1.8 ± 0.02 |[9] | | Compound IXX | Oxadiazole-Indazole | Lung Cancer | 4.8 - 5.1 |[9] | | Compound 3b | Pyridine Hybrid | Huh-7 (Hepatocellular Carcinoma) | 6.54 |[19][20] | | Compound 3b | A549 (Lung Carcinoma) | 15.54 |[19][20] | | Compound 3b | MCF-7 (Breast Adenocarcinoma) | 6.13 |[19][20] |

Table 2: Antimicrobial Activity of Novel Sulfur-Containing Curcumin Derivatives

| Compound ID | Target Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

|---|---|---|---|

| 2g | Staphylococcus aureus | Not specified, but noted as "excellent" | [3] |

| 2g | Bacillus subtilis | Not specified, but noted as "excellent" | [3] |

| 2g | Escherichia coli | Not specified, but noted as "excellent" | [3] |

| 2g | Aspergillus niger | Not specified, but noted as "excellent" |[3] |

Data Presentation: Pharmacokinetic Profiles

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a drug.

Table 3: Pharmacokinetic and Stability Data for Lead Compounds

| Compound ID | Parameter | Value | Species | Reference |

|---|---|---|---|---|

| 7s | Metabolic Stability (T₁/₂) | 38.9 min | Not specified | [6] |

| 7s | Clearance | 23.4 mL/min/kg | Not specified | [6] |

| 7s | Aqueous Solubility | 2.6 mg/100 mL | N/A | [6] |

| Compound 15 | Aqueous Solubility | 361 µM | N/A |[18] |

Key Experimental Protocols

Detailed and reproducible protocols are the foundation of successful drug discovery research.

Protocol 1: General Synthesis of Curcumin Derivatives (Claisen-Schmidt Condensation)

This protocol outlines a common method for synthesizing curcumin derivatives, as described for sulfur-containing heterocyclic variants.[3]

-

Preparation of Reactants: Prepare a solution of the starting ketone (e.g., 3-(1,3-dithiolan-2-ylidene)pentane-2,4-dione) and the desired aromatic aldehyde in a suitable solvent like ethanol.

-

Base-Catalyzed Condensation: Add a base, such as sodium ethoxide, to the reaction mixture to catalyze the Claisen-Schmidt condensation.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The precipitated product is collected by filtration.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final curcumin derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[3]

Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen anticancer compounds.[19][21]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test heterocyclic compounds. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Taxol).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Antimicrobial Susceptibility Testing (Serial Tube Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3]

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus) in a suitable broth.

-

Serial Dilution: Prepare a series of two-fold dilutions of the test compound in culture tubes containing sterile broth.

-

Inoculation: Inoculate each tube with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: Observe the tubes for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization of Drug Discovery Workflows and Pathways

Visual diagrams are essential for understanding the complex processes and relationships in drug discovery.

Caption: A generalized workflow for heterocyclic drug discovery.

Caption: Inhibition of the PI3K/AKT signaling pathway.

Caption: Workflow from compound synthesis to lead candidate.

Conclusion and Future Directions

The discovery of novel heterocyclic compounds remains a vibrant and highly productive area of drug discovery.[1] The integration of modern synthetic methods, high-throughput screening, and computational design continues to expand the accessible chemical space and improve the efficiency of delivering new drug candidates.[10] Future efforts will likely focus on developing even more selective and potent agents by leveraging collaborative efforts between medicinal chemists, pharmacologists, and computational scientists.[1] The continued exploration of novel heterocyclic scaffolds is poised to address unmet medical needs and provide innovative therapies for a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. sciencerepository.org [sciencerepository.org]

- 4. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds [mdpi.com]

- 5. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel nitrogen-containing heterocyclic derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis [jmchemsci.com]

- 13. High throughput screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. [PDF] Computational Methods in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 18. ijmphs.com [ijmphs.com]

- 19. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02875E [pubs.rsc.org]

An In-depth Technical Guide to the Exploratory Synthesis of Substituted Pyridinol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory synthesis of substituted pyridinol and pyridinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their structural versatility and ability to interact with various biological targets, these derivatives have shown a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2] This guide details key synthetic methodologies, presents quantitative biological data, and illustrates relevant biological pathways and experimental workflows.

Introduction to Pyridinol Derivatives

Pyridinols and their tautomeric forms, pyridinones, are six-membered heterocyclic scaffolds that can be readily functionalized at multiple positions.[1][2] This derivatization allows for the fine-tuning of their physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which is crucial for optimizing drug-like characteristics.[1][2] The pyridine nucleus is a common feature in numerous natural products and FDA-approved drugs, highlighting its importance in pharmaceutical research.[3] Substituted pyridinol derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[1][2]

Synthetic Methodologies

The synthesis of substituted pyridinol derivatives can be achieved through various established and novel methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Key methodologies include multicomponent reactions like the Hantzsch and Guareschi-Thorpe syntheses, as well as various condensation reactions.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic and versatile multicomponent reaction for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives.[4][5] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[4][5]

Caption: Generalized workflow for the Hantzsch pyridine synthesis.

Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is another important method for synthesizing substituted 2-pyridones. This reaction typically involves the condensation of a β-ketoester with cyanoacetamide or an alkyl cyanoacetate in the presence of a base.[6][7][8] Recent advancements have focused on developing more environmentally friendly protocols using aqueous media.[9][10]

Caption: Logical flow of the Guareschi-Thorpe condensation for pyridone synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various substituted pyridinol and pyridinone derivatives.

Anticancer Activity of Substituted Pyridinol/Pyridinone Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 | 4.5 ± 0.3 | [11] |

| 42a/42b | Pyridinone–quinazoline derivatives | MCF-7, HeLa, HepG2 | 9 - 15 | [1] |

| 56 | 1-(12-amino-4,9-diazadodecyl)-2-methyl-3-hydroxy-4(1H)-pyridinone | Leukemia | - | [2] |

| Furanpydone A (1) | 5-(7-oxabicyclo[2.2.1]heptane)-4-hydroxy-2-pyridone skeleton | MKN-45, HCT116, K562, A549, DU145, SF126, A-375, 786O, 5637, PATU8988T | 4.35 - 9.72 | [12] |

| 6i | Thieno[2,3-c]pyridine derivative | HSC3 | 10.8 | [13] |

| 6i | Thieno[2,3-c]pyridine derivative | T47D | 11.7 | [13] |

| 6i | Thieno[2,3-c]pyridine derivative | RKO | 12.4 | [13] |

| 6a | Thieno[2,3-c]pyridine derivative | HSC3 | 14.5 | [13] |

| 4g | bis(pyridyl)methane derivative | 60 human tumor cell lines | 1 - 10 | [14] |

| L-leucine derivative | 4-Carboxamide-3-hydroxyquinolin-2(1H)-one | MCF-7 | 15.1 | [15] |

| L-leucine derivative | 4-Carboxamide-3-hydroxyquinolin-2(1H)-one | NCI–H460 | 2.7 | [15] |

Antimicrobial Activity of Substituted Pyridinol/Pyridinone Derivatives

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| JC-01-074 | Alkyl pyridinol | S. aureus | 16 | [16] |

| Apiosporamide (4) | 4-hydroxy-2-pyridone alkaloid | S. aureus, MRSA, B. subtilis, C. perfringens, R. solanacarum | 1.56 - 6.25 (µM) | [12] |

| Furanpydone A (1) | 5-(7-oxabicyclo[2.2.1]heptane)-4-hydroxy-2-pyridone skeleton | S. aureus, MRSA | 12.5 - 25.0 (µM) | [12] |

| N-hydroxyapiosporamide (3) | 4-hydroxy-2-pyridone alkaloid | S. aureus, MRSA | 12.5 - 25.0 (µM) | [12] |

| VI | Pyridone derivative | B. subtilis | 0.078 (mg/mL) | [17] |

| VI | Pyridone derivative | S. aureus | 0.0024 (mg/mL) | [17] |

| VII | Pyridone derivative | Streptococcus pneumonia | 1.95 | [17] |

| VII | Pyridone derivative | B. subtilis | 0.98 | [17] |

| VII | Pyridone derivative | Salmonella typhimurium | 1.9 | [17] |

| VIII | Pyridone derivative | Methicillin-resistant S. aureus | 1 | [17] |

Experimental Protocols

This section provides detailed experimental protocols for the key synthetic methods discussed.

General Procedure for Hantzsch Dihydropyridine Synthesis

-

Reaction Setup: To a solution of an aldehyde (1 equivalent) and a β-ketoester (2 equivalents) in a suitable solvent (e.g., ethanol), add ammonium acetate (1.1 equivalents).

-

Reaction Execution: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the solid with cold ethanol and dry under vacuum to afford the 1,4-dihydropyridine derivative.

-

Aromatization (if required): Dissolve the 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid or methanol) and treat with an oxidizing agent (e.g., nitric acid, iodine, or ferric chloride) at room temperature or under reflux until the starting material is consumed (monitored by TLC).

-

Final Isolation: Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate). The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography to yield the substituted pyridine.[5][18]

General Procedure for Guareschi-Thorpe Synthesis of 2,6-Dihydroxypyridines

-

Reaction Setup: In a round-bottom flask, combine a β-keto ester (1 equivalent), 2-cyanoacetamide (1 equivalent), and a base such as 1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU) (1.1 equivalents) in a suitable solvent (e.g., ethanol or an aqueous medium).[7][10]

-

Reaction Execution: Stir the mixture at room temperature or heat under reflux for 2-6 hours, monitoring the reaction by TLC.[7]

-

Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purification: Acidify the residue or the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry to obtain the substituted 2,6-dihydroxypyridine. Further purification can be achieved by recrystallization.[7]

Signaling Pathways and Mechanisms of Action

Substituted pyridinol derivatives exert their biological effects through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, and enzyme inhibition.

Anticancer Mechanism of Action

Several studies have shown that substituted pyridinone derivatives induce cancer cell death through apoptosis and cell cycle arrest.[11] For instance, certain compounds have been found to cause G2/M phase arrest in the cell cycle and upregulate pro-apoptotic proteins like p53 and JNK.[11]

Caption: Proposed anticancer signaling pathway of certain pyridinone derivatives.

Additionally, some pyridinone derivatives act as kinase inhibitors, targeting enzymes like PIM-1 kinase, which are often overexpressed in cancer cells.[19] Inhibition of these kinases disrupts crucial signaling pathways involved in cell proliferation and survival.[20]

Antimicrobial Mechanism of Action

The antimicrobial activity of certain alkyl pyridinol compounds is hypothesized to involve the disruption of the bacterial cell membrane.[16] Their lipophilic alkyl chains are thought to integrate into the bacterial membrane, leading to a loss of membrane integrity and subsequent cell death.[16] This mechanism is particularly effective against Gram-positive bacteria.[16][21]

Caption: Proposed mechanism of antimicrobial action for alkyl pyridinol derivatives.

Conclusion

The exploratory synthesis of substituted pyridinol derivatives continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of the pyridinol scaffold, coupled with the diverse biological activities of its derivatives, underscores its importance in medicinal chemistry. This technical guide has provided an overview of key synthetic methods, summarized relevant quantitative data, and illustrated the mechanisms through which these compounds exert their effects. Further exploration in this area holds significant promise for the development of new and effective treatments for a range of diseases.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. chemijournal.com [chemijournal.com]

- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Guareschi-Thorpe Condensation [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Synthesis of 5-(2,3-Difluorophenyl)pyridin-3-ol

For Research Use Only

Abstract

This document provides a detailed three-step protocol for the synthesis of 5-(2,3-Difluorophenyl)pyridin-3-ol, a valuable building block for the development of novel therapeutics. The synthesis commences with the protection of the hydroxyl group of 5-bromopyridin-3-ol using a benzyl ether linkage. The core biaryl structure is then constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the protected bromopyridine and (2,3-difluorophenyl)boronic acid. The final step involves the deprotection of the benzyl ether to yield the target compound. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction

Substituted arylpyridines are a prominent structural motif in a wide array of pharmacologically active compounds. The introduction of fluorine atoms into these scaffolds can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability. This compound represents a key intermediate for the synthesis of novel kinase inhibitors, receptor modulators, and other potential therapeutic agents. The presented protocol offers a reliable and reproducible method for the preparation of this compound in a laboratory setting.

Synthesis Overview

The synthesis of this compound is accomplished through a three-step sequence as illustrated in the workflow diagram below. The key transformation is a Suzuki-Miyaura cross-coupling reaction, which is a robust and versatile method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[1]

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents were obtained from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 3-(Benzyloxy)-5-bromopyridine

-

To a solution of 5-bromopyridin-3-ol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12 hours.

-

After cooling to room temperature, filter the solid and wash with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-(benzyloxy)-5-bromopyridine.

Step 2: Synthesis of 3-(Benzyloxy)-5-(2,3-difluorophenyl)pyridine

-

In a Schlenk flask, combine 3-(benzyloxy)-5-bromopyridine (1.0 eq), (2,3-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).[2][3][4]

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the mixture.[5]

-

Heat the reaction mixture to 90 °C and stir for 18 hours under an argon atmosphere.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-(benzyloxy)-5-(2,3-difluorophenyl)pyridine.

Step 3: Synthesis of this compound

-

Dissolve 3-(benzyloxy)-5-(2,3-difluorophenyl)pyridine (1.0 eq) in ethanol in a flask.

-

Add palladium on activated carbon (10% w/w, 0.1 eq) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (balloon pressure).

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to give pure this compound.

Data Summary

The following table summarizes the typical reaction conditions and expected yields for each step of the synthesis.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Protection | Benzyl Bromide, K₂CO₃ | Acetone | Reflux | 12 | 85-95 |

| 2 | Suzuki Coupling | (2,3-Difluorophenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 | 18 | 70-85 |

| 3 | Deprotection | H₂, 10% Pd/C | Ethanol | RT | 24 | 90-98 |

Signaling Pathway and Logical Relationships

The core of this synthesis is the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle for this reaction is a well-established pathway involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction proceeds through a series of well-defined steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst.[1]

Conclusion

The protocol described herein provides a comprehensive and reliable method for the synthesis of this compound. The use of a robust Suzuki-Miyaura cross-coupling reaction ensures good yields and high purity of the final product. This application note serves as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

Application Notes: The Role of Fluorinated Pyridine Scaffolds in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Topic: While specific data for 5-(2,3-Difluorophenyl)pyridin-3-ol is not extensively available in public literature, these application notes provide a comprehensive overview of the synthesis, applications, and experimental protocols relevant to the broader class of fluorinated pyridine and pyridinol derivatives. This class of compounds is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine-substituted pyridine scaffold.

Introduction to Fluorinated Pyridine Scaffolds

Pyridine derivatives are foundational scaffolds in drug discovery, present in numerous FDA-approved drugs.[1] The strategic incorporation of fluorine atoms into these scaffolds is a widely used medicinal chemistry strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[2][3]

Key Advantages of Fluorination:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can prolong a drug's half-life.[3]

-

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to cross biological membranes, potentially improving oral bioavailability.[3][4]

-

Modulated pKa: The high electronegativity of fluorine can alter the basicity of the pyridine nitrogen, influencing the molecule's ionization state and its interaction with biological targets.[2]

-

Improved Binding Affinity: Fluorine can participate in unique, favorable interactions with protein targets, such as hydrogen bonds or multipolar interactions, leading to enhanced potency.[3][5]

These attributes make fluorinated pyridine derivatives highly valuable in the development of therapeutics for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][6]

Synthesis Strategies for Fluorinated Pyridines

The synthesis of fluorinated pyridines often requires specialized methods to precisely install fluorine atoms onto the heterocyclic ring. Modern synthetic chemistry offers several powerful techniques.

One notable method is the Rhodium(III)-catalyzed C-H functionalization, which allows for the one-step preparation of 3-fluoropyridines from readily available α-fluoro-α,β-unsaturated oximes and alkynes.[7][8] This approach is advantageous due to its straightforward benchtop setup and its ability to accommodate a variety of substituents.[8]

Below is a generalized workflow for such a synthesis.

Key Biological Applications

Fluorinated pyridine derivatives have demonstrated significant potential across multiple therapeutic areas.

Anticancer Activity

Many fluorinated pyridines function as potent kinase inhibitors. The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is frequently overactivated in cancers, is a key target.[9][10] Inhibitors like the pyridinylfuranopyrimidine PI-103 have been shown to block this pathway, reducing tumor cell survival and enhancing sensitivity to radiation therapy.[11] The fluorine substitution can be critical for achieving high potency and selectivity.[12]

The diagram below illustrates the PI3K/AKT pathway and the inhibitory action of a hypothetical fluorinated pyridine derivative.

References

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]

Application Notes and Protocols for the Biological Screening of Pyridin-3-ol Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established protocols for the biological screening of pyridin-3-ol compounds and their derivatives. This document outlines detailed methodologies for assessing their potential as therapeutic agents in various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.

Introduction to Pyridin-3-ol Compounds

Pyridin-3-ol, a heterocyclic aromatic organic compound, and its derivatives represent a privileged scaffold in medicinal chemistry. The pyridine ring is a common feature in numerous natural products and FDA-approved drugs. The hydroxyl group at the 3-position provides a key site for derivatization, allowing for the exploration of a wide chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. Screening of pyridin-3-ol libraries has identified compounds with a broad range of biological activities, including anticancer, antibacterial, antimalarial, and enzyme inhibitory properties.

Data Presentation: Biological Activities of Pyridin-3-ol Derivatives

The following tables summarize the reported biological activities of various pyridin-3-ol derivatives from the scientific literature, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyridin-3-ol Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Pyridine-urea derivative 8e | MCF-7 (Breast) | MTT | 0.22 (48h), 0.11 (72h) | [1] |

| Pyridine-urea derivative 8n | MCF-7 (Breast) | MTT | 1.88 (48h), 0.80 (72h) | [1] |

| Trimethoxyphenyl pyridine VI | HCT-116 (Colon) | MTT | 4.83 | [2] |

| Trimethoxyphenyl pyridine VI | HepG-2 (Liver) | MTT | 3.25 | [2] |

| Trimethoxyphenyl pyridine VI | MCF-7 (Breast) | MTT | 6.11 | [2] |

| Pyridine derivative 31 | HepG2 (Liver) | Not Specified | 21.00 | [3] |